benzo[d]thiazol-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone
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Description
Benzo[d]thiazol-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Pharmaceutical Research
Benzothiazole derivatives are known for their pharmacological properties. They have been studied for their potential as anti-tubercular agents . The thiazole ring, a common feature in various drugs, can interact with biological targets, offering a range of activities from antibacterial to anticancer properties. The compound could be synthesized and screened for activity against various bacterial strains and conditions like tuberculosis.
Food Industry
While the direct use of such a compound in food is unlikely due to safety concerns, its derivatives could be studied for their flavoring properties or as additives. Benzothiazole itself is noted for its meaty flavor and is used as a food additive .
Nonlinear Optics
The electronic properties of benzothiazole make it a candidate for use in nonlinear optical materials . These materials are important for a variety of applications, including telecommunications and information processing .
properties
IUPAC Name |
1,3-benzothiazol-2-yl-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c16-13-7-9-8-18(6-5-11(9)20-13)15(19)14-17-10-3-1-2-4-12(10)21-14/h1-4,7H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRACLABCJIUOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzo[d]thiazol-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone |
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